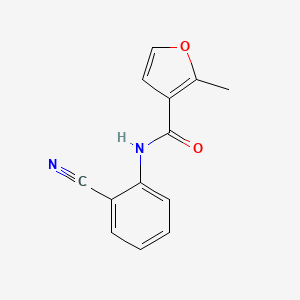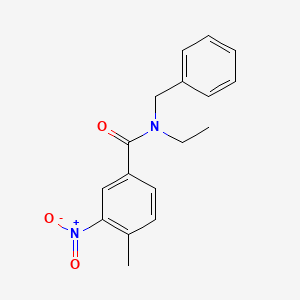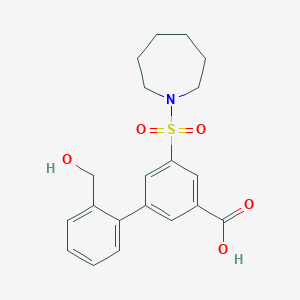
N-(2-cyanophenyl)-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-methyl-3-furamide, also known as TAK-915, is a small molecule drug that has gained attention in recent years due to its potential use in treating neurological disorders. TAK-915 is a potent and selective inhibitor of the α2δ subunit of voltage-gated calcium channels, which play a critical role in neurotransmitter release and neuronal excitability. In
作用機序
N-(2-cyanophenyl)-2-methyl-3-furamide acts as a selective inhibitor of the α2δ subunit of voltage-gated calcium channels, which are widely expressed in the central nervous system. By blocking the activity of these channels, N-(2-cyanophenyl)-2-methyl-3-furamide reduces the release of neurotransmitters such as glutamate and GABA, which are involved in neuronal excitability and synaptic transmission. This results in a decrease in neuronal activity and an overall dampening of the excitatory tone in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-cyanophenyl)-2-methyl-3-furamide have been extensively studied in animal models. In rats, N-(2-cyanophenyl)-2-methyl-3-furamide has been shown to improve learning and memory performance in a variety of behavioral tests. Additionally, N-(2-cyanophenyl)-2-methyl-3-furamide has been shown to reduce the intensity of neuropathic pain in mice, suggesting that it may have analgesic properties as well.
実験室実験の利点と制限
One of the main advantages of N-(2-cyanophenyl)-2-methyl-3-furamide for lab experiments is its high selectivity for the α2δ subunit of voltage-gated calcium channels. This makes it a useful tool for studying the role of these channels in neuronal excitability and synaptic transmission. However, one limitation of N-(2-cyanophenyl)-2-methyl-3-furamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-cyanophenyl)-2-methyl-3-furamide. One area of interest is the development of more potent and selective inhibitors of the α2δ subunit of voltage-gated calcium channels, which could lead to the discovery of new therapeutic agents for neurological disorders. Additionally, further studies are needed to investigate the long-term effects of N-(2-cyanophenyl)-2-methyl-3-furamide on cognitive function and neuronal health. Finally, the potential use of N-(2-cyanophenyl)-2-methyl-3-furamide in combination with other drugs for the treatment of neurological disorders should be explored.
Conclusion
In conclusion, N-(2-cyanophenyl)-2-methyl-3-furamide is a small molecule drug with potential therapeutic applications in the treatment of neurological disorders. Its selective inhibition of the α2δ subunit of voltage-gated calcium channels has been shown to improve cognitive function and alleviate neuropathic pain in animal models. While there are limitations to its use in lab experiments, the future directions for research on N-(2-cyanophenyl)-2-methyl-3-furamide are promising and warrant further investigation.
合成法
The synthesis of N-(2-cyanophenyl)-2-methyl-3-furamide involves several steps, starting with the reaction of 2-bromo-5-chlorobenzoic acid with 2-methylfuran in the presence of a palladium catalyst. The resulting compound is then reacted with sodium cyanide to form the nitrile intermediate, which is subsequently hydrolyzed to yield N-(2-cyanophenyl)-2-methyl-3-furamide. The overall yield of this process is approximately 20%.
科学的研究の応用
N-(2-cyanophenyl)-2-methyl-3-furamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. In preclinical studies, N-(2-cyanophenyl)-2-methyl-3-furamide has been shown to improve cognitive function and alleviate neuropathic pain in animal models. These findings suggest that N-(2-cyanophenyl)-2-methyl-3-furamide may have potential therapeutic applications in the treatment of disorders such as Alzheimer's disease, Parkinson's disease, and chronic pain.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-11(6-7-17-9)13(16)15-12-5-3-2-4-10(12)8-14/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJJHFZJWSOKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-cyanophenyl)-2-methylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)
![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5297172.png)


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)


![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)
